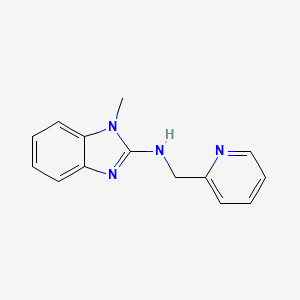
1-methyl-N-(2-pyridinylmethyl)-1H-benzimidazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-N-(2-pyridinylmethyl)-1H-benzimidazol-2-amine, also known as MPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPA is a benzimidazole derivative that has been shown to exhibit a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.
科学研究应用
1-methyl-N-(2-pyridinylmethyl)-1H-benzimidazol-2-amine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. 1-methyl-N-(2-pyridinylmethyl)-1H-benzimidazol-2-amine has also been shown to possess antimicrobial activity against a range of bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, 1-methyl-N-(2-pyridinylmethyl)-1H-benzimidazol-2-amine has been shown to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
作用机制
The exact mechanism of action of 1-methyl-N-(2-pyridinylmethyl)-1H-benzimidazol-2-amine is not fully understood. However, studies have suggested that 1-methyl-N-(2-pyridinylmethyl)-1H-benzimidazol-2-amine may exert its antitumor activity by inhibiting the activity of protein kinase CK2, an enzyme that is overexpressed in many cancer cells. 1-methyl-N-(2-pyridinylmethyl)-1H-benzimidazol-2-amine has also been shown to induce apoptosis, or programmed cell death, in cancer cells. The antimicrobial activity of 1-methyl-N-(2-pyridinylmethyl)-1H-benzimidazol-2-amine is thought to be due to its ability to disrupt bacterial cell membranes. The anti-inflammatory properties of 1-methyl-N-(2-pyridinylmethyl)-1H-benzimidazol-2-amine are believed to be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
1-methyl-N-(2-pyridinylmethyl)-1H-benzimidazol-2-amine has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that 1-methyl-N-(2-pyridinylmethyl)-1H-benzimidazol-2-amine inhibits cell proliferation and induces apoptosis in cancer cells. 1-methyl-N-(2-pyridinylmethyl)-1H-benzimidazol-2-amine has also been shown to inhibit the growth of bacterial cells and reduce inflammation in animal models. Additionally, 1-methyl-N-(2-pyridinylmethyl)-1H-benzimidazol-2-amine has been shown to have low toxicity in vitro and in vivo, making it a potentially safe therapeutic agent.
实验室实验的优点和局限性
One advantage of using 1-methyl-N-(2-pyridinylmethyl)-1H-benzimidazol-2-amine in lab experiments is its broad range of biological activities, making it a versatile tool for studying various biological processes. Additionally, 1-methyl-N-(2-pyridinylmethyl)-1H-benzimidazol-2-amine has been shown to have low toxicity, making it suitable for use in animal models. However, one limitation of using 1-methyl-N-(2-pyridinylmethyl)-1H-benzimidazol-2-amine is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for further research on 1-methyl-N-(2-pyridinylmethyl)-1H-benzimidazol-2-amine. One area of interest is the development of 1-methyl-N-(2-pyridinylmethyl)-1H-benzimidazol-2-amine derivatives with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-methyl-N-(2-pyridinylmethyl)-1H-benzimidazol-2-amine and to identify its molecular targets. Another area of interest is the potential use of 1-methyl-N-(2-pyridinylmethyl)-1H-benzimidazol-2-amine in combination with other therapeutic agents for the treatment of cancer, infections, and inflammatory diseases. Finally, further studies are needed to evaluate the safety and efficacy of 1-methyl-N-(2-pyridinylmethyl)-1H-benzimidazol-2-amine in animal models and clinical trials.
合成方法
The synthesis of 1-methyl-N-(2-pyridinylmethyl)-1H-benzimidazol-2-amine involves the reaction of 2-aminobenzimidazole with 2-bromomethylpyridine in the presence of a suitable base. The resulting product is then subjected to N-methylation using methyl iodide in the presence of a base. The final product is obtained after purification using column chromatography.
属性
IUPAC Name |
1-methyl-N-(pyridin-2-ylmethyl)benzimidazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4/c1-18-13-8-3-2-7-12(13)17-14(18)16-10-11-6-4-5-9-15-11/h2-9H,10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASLWKAGVMWDGJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

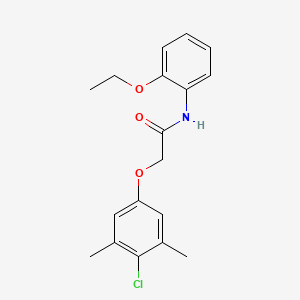
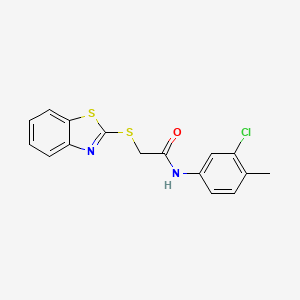
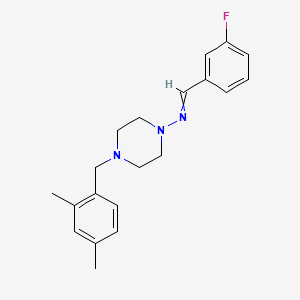
![2-[(4-morpholinylmethylene)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile](/img/structure/B5790324.png)
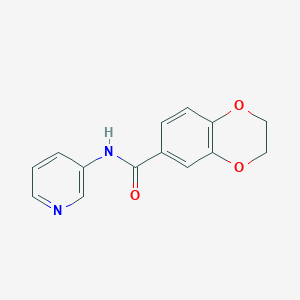
![2-{[2-(ethylsulfonyl)ethyl]thio}-1,3-benzoxazole](/img/structure/B5790343.png)
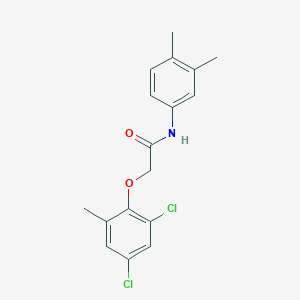
![4-methyl-N-[4-(trifluoromethyl)benzylidene]benzenesulfonamide](/img/structure/B5790357.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5790365.png)
![N-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)acetamide](/img/structure/B5790373.png)


![5-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5790389.png)
